1-Phenyl-1H-benzoimidazole
Overview
Description
1-Phenyl-1H-benzoimidazole is a heterocyclic aromatic organic compound. It consists of a benzimidazole ring fused with a phenyl group. This compound is known for its stability and diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-benzoimidazole can be synthesized through several methods. One common approach involves the condensation of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite . The reaction typically occurs under mild conditions, and the product is purified using solvents like hexane and water.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs a “one-pot” method facilitated by iron catalysts. This method involves the reduction and cyclization of 2-nitro-N-phenylaniline in the presence of a liquid organic acid as a solvent . This process is efficient, cost-effective, and yields high purity products.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-benzoimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as iron powder and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Oxidized derivatives with various functional groups.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives with different functional groups.
Scientific Research Applications
1-Phenyl-1H-benzoimidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-benzoimidazole involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting certain enzymes or receptors, leading to the disruption of cellular processes in cancer cells . The compound’s structure allows it to bind effectively to these targets, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1-Phenyl-1H-benzoimidazole can be compared with other similar compounds, such as:
Benzimidazole: Lacks the phenyl group, making it less versatile in certain applications.
2-Phenylbenzimidazole: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Pyrimido[1,2-a]benzimidazoles: These compounds have additional fused rings, which can enhance their biological activity.
Uniqueness: this compound is unique due to its specific substitution pattern, which provides a balance of stability and reactivity. This makes it a valuable compound in both research and industrial applications.
Biological Activity
1-Phenyl-1H-benzimidazole and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings.
Overview of 1-Phenyl-1H-benzimidazole
1-Phenyl-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core with a phenyl substituent. This structure is crucial as it influences the compound's lipophilicity, which is a key factor in its biological activity. The benzimidazole framework is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.
Anticancer Activity
Recent studies have highlighted the anticancer properties of 1-phenyl-1H-benzimidazole derivatives. For instance, a series of N-alkylated derivatives were synthesized and evaluated for their antiproliferative effects against the MDA-MB-231 breast cancer cell line. The results indicated that certain derivatives exhibited significant activity with IC50 values ranging from 16.38 to 100 μM, showing enhanced efficacy compared to unsubstituted analogs .
The anticancer activity is primarily attributed to the ability of these compounds to induce apoptosis in cancer cells. The proposed mechanisms include:
- Cell Cycle Arrest : Compounds cause cell cycle arrest at various phases (S, G0/G1, G2/M), leading to aberrant DNA replication and chromatin condensation .
- Mitochondrial Disruption : They disturb mitochondrial membrane potential, facilitating the release of pro-apoptotic factors like cytochrome c .
Antimicrobial Properties
1-Phenyl-1H-benzimidazole derivatives also exhibit antimicrobial activity . In comparative studies, certain compounds demonstrated effective inhibition against various bacterial strains including Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentrations (MIC) as low as 4 μg/mL . Additionally, moderate antifungal activity was observed against Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL .
Table: Biological Activity Summary
Compound | Activity Type | Target Organism | IC50/MIC (μg/mL) |
---|---|---|---|
2g | Antiproliferative | MDA-MB-231 (breast cancer) | 16.38 |
2g | Antibacterial | Streptococcus faecalis | 4 |
2g | Antibacterial | Staphylococcus aureus | 8 |
2b | Antifungal | Candida albicans | 64 |
2e | Antifungal | Aspergillus niger | 64 |
Additional Pharmacological Activities
Beyond anticancer and antimicrobial effects, benzimidazole derivatives have been reported to possess various other pharmacological activities:
- Anti-inflammatory : These compounds can modulate inflammatory pathways, contributing to their therapeutic potential .
- Antioxidant : They exhibit free radical scavenging properties, which can protect cells from oxidative stress .
- Anticonvulsant : Some derivatives have shown efficacy in models of epilepsy .
Case Studies
Several case studies illustrate the effectiveness of benzimidazole derivatives in clinical settings:
- A study demonstrated that specific derivatives could overcome imatinib resistance in chronic myeloid leukemia (CML) models by targeting alternative pathways involved in cell proliferation and survival .
- Another investigation highlighted the synthesis and evaluation of novel benzimidazole derivatives that showed promising results in treating various cancers by targeting specific molecular pathways .
Properties
IUPAC Name |
1-phenylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-6-11(7-3-1)15-10-14-12-8-4-5-9-13(12)15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCMQRWVMWLODV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345732 | |
Record name | 1-Phenyl-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24802727 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2622-60-8 | |
Record name | 1-Phenyl-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of a 1-Phenyl-1H-benzoimidazole-based iridium complex influence the emission spectrum of LEDs?
A: The research demonstrates that incorporating bis[2-(4′-tert-butylphenyl)-1-phenyl-1H-benzoimidazole-N,C2′] iridium(III) (acetylacetonate) as a dopant in blended polymer host materials significantly impacts the electroluminescence spectra of LEDs. [, ] The devices exhibit two main emission peaks at 522 nm and 554 nm, resulting in a wide full width at half maximum (FWHM) of 116 nm. [, ] This broad emission spectrum is attributed to the presence of the iridium complex and contributes to the generation of green light. [, ]
Q2: What is the role of the blended polymer host in LEDs utilizing a this compound-based iridium complex?
A: The research highlights the importance of the blended polymer host in achieving high efficiency and stable green light emission in LEDs incorporating the iridium complex. [, ] While the specific roles of the individual polymers within the blend are not explicitly discussed, the research emphasizes that the blended host contributes to the overall device performance. [, ] Further investigation into the synergistic effects of the blended host components on charge transport, exciton formation, and energy transfer to the iridium complex could provide valuable insights.
Q3: What are the potential advantages of using a this compound-based iridium complex in LEDs compared to other materials?
A: While a direct comparison to other materials isn't provided in the research, some potential advantages can be inferred. The reported device achieved a maximum luminance of 7841 cd/cm2 at 25.6 V and a maximum current efficiency of 9.95 cd/A at 17.2 V. [, ] This suggests that this compound-based iridium complexes could offer advantages in terms of brightness and efficiency compared to some existing green-emitting materials in LEDs. Further research comparing the performance of these devices to those utilizing other materials would be beneficial to confirm these potential advantages.
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